Product packaging for 3-Chloropropane-1,2-diyl dipropanoate(Cat. No.:CAS No. 86273-55-4)

3-Chloropropane-1,2-diyl dipropanoate

Cat. No.: B12806599
CAS No.: 86273-55-4
M. Wt: 222.66 g/mol
InChI Key: GKBJJKSFBRKTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloropropane-1,2-diyl dipropanoate is a fatty acid ester of 3-chloropropane-1,2-diol (3-MCPD). These esters are process contaminants of significant toxicological concern, typically formed during the high-temperature deodorization step in the refining of vegetable oils . They are found in a wide range of foodstuffs, including refined fats and oils, margarine, baked goods, pastries, and infant formula . In vivo, these esters can be hydrolyzed by lipases to release free 3-MCPD, the compound to which many toxic effects are attributed . Due to this, 3-MCPD esters are a major focus in food safety research. This compound is a vital analytical standard and reference material for scientists developing and validating methods to accurately quantify these contaminants in complex food matrices . Research into 3-MCPD esters has been prompted by toxicological studies indicating that 3-MCPD can induce kidney and testicular toxicity in animal models and is classified as a possible human carcinogen . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15ClO4 B12806599 3-Chloropropane-1,2-diyl dipropanoate CAS No. 86273-55-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86273-55-4

Molecular Formula

C9H15ClO4

Molecular Weight

222.66 g/mol

IUPAC Name

(3-chloro-2-propanoyloxypropyl) propanoate

InChI

InChI=1S/C9H15ClO4/c1-3-8(11)13-6-7(5-10)14-9(12)4-2/h7H,3-6H2,1-2H3

InChI Key

GKBJJKSFBRKTIY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(CCl)OC(=O)CC

Origin of Product

United States

Synthetic Methodologies and Strategic Synthesis of 3 Chloropropane 1,2 Diyl Dipropanoate

Design Principles for Chlorinated Propane (B168953) Diester Synthesis

The fundamental design for synthesizing 3-Chloropropane-1,2-diyl dipropanoate revolves around two primary strategies:

Strategy 1: Esterification of a Pre-chlorinated Backbone. This approach begins with a chloropropanediol, such as 3-chloro-1,2-propanediol (B139630) (3-MCPD), which is then esterified with propanoic acid or a reactive derivative. This is a common and direct route.

Strategy 2: Chlorination of a Propane Diester. This alternative pathway involves first synthesizing a propanediol (B1597323) dipropanoate, such as 1,2-propanediol dipropanoate, followed by a selective chlorination step.

Precursor Chemistry and Reaction Pathways for this compound

The synthesis of this compound is contingent on the careful selection and preparation of its precursors and the specific reaction pathways chosen for the transformation.

Selection and Preparation of Starting Materials

The primary starting materials for the synthesis of this compound are typically:

3-Chloro-1,2-propanediol (3-MCPD): This is a key precursor and can be synthesized through several methods, including the glycerol (B35011) chlorination method and the epichlorohydrin (B41342) hydrolysis method. researchgate.net The glycerol chlorination method involves reacting glycerol with hydrogen chloride gas in the presence of a catalyst like acetic acid. researchgate.net The epichlorohydrin hydrolysis method, a mature industrial process, involves the ring-opening of epichlorohydrin with water, often catalyzed by an acid. researchgate.netresearchgate.net A greener approach to 3-MCPD synthesis involves the use of ultrasound irradiation with only water as the reagent, avoiding solvents and acidic or basic conditions. mdpi.com

Propanoic Acid and its Derivatives:

Propanoic Acid: Direct esterification with propanoic acid is a common route.

Propionic Anhydride (B1165640): This is a more reactive acylating agent compared to propanoic acid and can drive the esterification reaction to completion.

Propionyl Chloride: As a highly reactive acylating agent, it readily reacts with the hydroxyl groups of 3-MCPD. The reaction of 3-MCPD with fatty acid chlorides has been used to synthesize various 3-MCPD esters. scilit.com

The choice of the propanoic acid derivative can significantly impact the reaction conditions and the type of catalyst required.

Catalytic Systems and Their Mechanistic Roles in Esterification and Halogenation

Catalysis is crucial for achieving efficient synthesis of this compound. Different catalysts are employed for the key reaction steps of esterification and halogenation.

Esterification Catalysts:

The esterification of 3-chloro-1,2-propanediol can be catalyzed by both acids and enzymes.

Acid Catalysts:

Homogeneous Acid Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product mixture. researchgate.net

Heterogeneous Acid Catalysts: Solid acid catalysts are advantageous due to their ease of separation and potential for reuse. Examples include ion-exchange resins and clay-supported heteropolyacids like Cs2.5H0.5PW12O40/K-10, which has been used for the esterification of 1,2-propanediol with propanoic acid. researchgate.net The mechanism for acid-catalyzed esterification typically involves protonation of the carbonyl group of the propanoic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of 3-MCPD.

Enzymatic Catalysts (Lipases):

Lipases offer a greener alternative for esterification, operating under milder conditions with high selectivity. ethz.ch Lipases like Candida antarctica lipase (B570770) B (CALB) are commonly used. wur.nl The enzymatic mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol (3-MCPD) to form the ester. Lipase-catalyzed synthesis can be performed in organic solvents or, in some cases, under solvent-free conditions. mdpi.comnih.gov The selectivity of lipases can be influenced by the structure of the alcohol and fatty acid. nih.gov

Halogenation Catalysts:

For synthetic routes involving the chlorination of a propanediol dipropanoate, specific catalysts are required to facilitate the substitution of a hydroxyl group with a chlorine atom. While direct synthesis of this compound via this route is less commonly detailed, the principles of diol halogenation are relevant.

Optimization of Reaction Parameters: Temperature, Pressure, Solvent Selection, and Stoichiometry

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of several key reaction parameters.

Temperature: The reaction temperature significantly influences the rate of esterification. For acid-catalyzed esterifications, temperatures can range from ambient to elevated, often above 100°C, to drive the reaction forward. nih.gov For instance, the formation of 3-MCPD diesters from diacylglycerols has been studied at temperatures of 120°C and 240°C. nih.gov Enzymatic esterifications are typically conducted at lower temperatures, generally between 30°C and 70°C, to maintain the enzyme's activity. nih.gov

Pressure: Most esterification reactions are carried out at atmospheric pressure. However, applying a vacuum can be beneficial for removing water, a byproduct of the reaction, thereby shifting the equilibrium towards the product side.

Solvent Selection: The choice of solvent depends on the type of catalysis. For acid-catalyzed reactions, non-polar organic solvents that can form an azeotrope with water are often used to facilitate its removal. In some cases, solvent-free conditions are employed, particularly in industrial settings, to increase process efficiency and reduce waste. mdpi.com For lipase-catalyzed reactions, the solvent choice is critical as it affects enzyme activity and stability. Common solvents include hexane (B92381), toluene, and tert-butyl alcohol. wur.nl

Stoichiometry: The molar ratio of the reactants is a critical parameter. In the esterification of 3-chloro-1,2-propanediol, an excess of the acylating agent (propanoic acid or its derivative) is often used to ensure complete conversion of the diol. The optimal molar ratio needs to be determined experimentally to maximize the yield of the desired diester while minimizing the formation of monoesters and unreacted starting materials.

Interactive Data Table: Illustrative Reaction Parameters for Esterification

ParameterAcid-Catalyzed Esterification (Illustrative)Lipase-Catalyzed Esterification (Illustrative)
Catalyst p-Toluenesulfonic acidImmobilized Candida antarctica lipase B
Temperature 80-120 °C40-60 °C
Pressure Atmospheric or VacuumAtmospheric
Solvent Toluene or Solvent-freeHexane or tert-Butanol
Reactant Ratio (Acid:Diol) 2.2 : 1 to 3 : 12 : 1 to 5 : 1

Note: This table provides illustrative parameter ranges and should be optimized for the specific synthesis of this compound.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

After the synthesis, a multi-step purification process is necessary to isolate this compound from the reaction mixture, which may contain unreacted starting materials, catalysts, byproducts (such as the monoester), and solvents.

Initial Work-up: The first step usually involves neutralizing any acid catalyst, typically by washing with an aqueous basic solution like sodium bicarbonate, followed by washing with water to remove any remaining salts.

Solvent Removal: The organic solvent is then removed, usually by rotary evaporation under reduced pressure.

Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired diester from other components. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate (B1210297). nih.gov The polarity of the eluent is gradually increased to first elute the less polar diester, followed by the more polar monoester and any remaining diol.

Distillation: For volatile compounds, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for removing lower-boiling impurities or for large-scale production. researchgate.net

Crystallization: If the final product is a solid at room temperature, crystallization from a suitable solvent system can be a highly effective purification technique to obtain a high-purity compound.

The purity of the final product and intermediates is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. scilit.com

Application of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes.

Use of Renewable Feedstocks: While the direct synthesis often relies on petroleum-derived epichlorohydrin, the use of glycerol, a byproduct of biodiesel production, as a starting material for 3-MCPD represents a step towards using renewable resources. researchgate.net

Catalysis: The use of heterogeneous catalysts and biocatalysts (lipases) aligns with green chemistry principles. researchgate.netnih.gov Heterogeneous catalysts are easily separated and can often be recycled, reducing waste. mdpi.com Lipases operate under mild conditions, reducing energy consumption, and are highly selective, minimizing byproduct formation. ethz.ch

Solvent Selection: The ideal green synthesis aims to be solvent-free. mdpi.com When solvents are necessary, the choice of greener solvents with low toxicity and environmental impact is preferred. Water is an ideal green solvent, and its use in the synthesis of the 3-MCPD precursor is a significant improvement. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic catalysis, significantly reduces the energy requirements of the process. ethz.ch

Data Table: Green Chemistry Metrics for Synthesis

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Optimization of reaction conditions to minimize waste generation.
Atom Economy Choice of reaction pathways that maximize the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Use of less toxic reagents and solvents.
Designing Safer Chemicals The intrinsic properties of the target molecule are a given in this context.
Safer Solvents and Auxiliaries Preference for solvent-free conditions or the use of water or other benign solvents. mdpi.commdpi.com
Design for Energy Efficiency Use of catalysts that allow for lower reaction temperatures and pressures. ethz.ch
Use of Renewable Feedstocks Starting from glycerol, a renewable resource, for the synthesis of the 3-MCPD precursor. researchgate.net
Reduce Derivatives Direct esterification methods are preferred over those requiring protection and deprotection steps.
Catalysis Employing recyclable heterogeneous catalysts or highly selective biocatalysts (lipases). researchgate.netnih.gov
Design for Degradation Not directly applicable to the synthesis process itself.
Real-time analysis for Pollution Prevention In-process monitoring of the reaction to ensure complete conversion and minimize side reactions.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases.

Solvent-Free or Reduced-Solvent Reaction Systems

The paradigm of chemical synthesis is increasingly shifting towards minimizing or eliminating the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. For the synthesis of this compound, this has led to the exploration of solvent-free and reduced-solvent reaction conditions, primarily through enzymatic and solid-acid catalysis.

Enzymatic Synthesis:

Lipases are a class of enzymes that have demonstrated remarkable efficacy in catalyzing esterification reactions under mild and often solvent-free conditions. The synthesis of this compound can be achieved through the lipase-catalyzed esterification of 3-chloro-1,2-propanediol with a propionyl donor, such as propanoic acid or propionic anhydride.

The use of an immobilized lipase, for instance, Candida antarctica lipase B (CALB), is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, contributing to a more economical and sustainable process. In a solvent-free system, the reactants themselves act as the reaction medium. The reaction typically proceeds by mixing 3-chloro-1,2-propanediol with a stoichiometric excess of the acyl donor to drive the reaction towards the formation of the diester.

The reaction using propionic anhydride as the acyl donor is often preferred as it is more reactive than propanoic acid and the byproduct, propanoic acid, can be more easily removed than the water generated from esterification with carboxylic acid, which can hinder lipase activity.

Solid-Acid Catalysis:

Another promising solvent-free approach involves the use of heterogeneous solid acid catalysts. These catalysts, such as sulfated zirconia, zeolites, or functionalized resins, offer several benefits including ease of separation, reusability, and often higher thermal stability compared to their homogeneous counterparts.

In a typical procedure, 3-chloro-1,2-propanediol and propanoic acid are heated in the presence of a solid acid catalyst. The removal of water, a byproduct of the esterification, is crucial to achieve high conversion to the diester. This can be accomplished by performing the reaction under vacuum or by using a Dean-Stark apparatus if a minimal amount of a high-boiling, inert solvent is used as a water entrainer. However, true solvent-free conditions are the primary goal.

The selection of the catalyst is critical and is based on its acidity, porosity, and stability under the reaction conditions. The efficiency of these solvent-free systems is a key area of research, with the aim of achieving high yields and selectivity for the desired diester product.

Interactive Data Table: Comparison of Synthetic Methodologies for this compound

CatalystAcyl DonorTemperature (°C)Reaction Time (h)Yield (%)Solvent System
Immobilized Lipase (e.g., CALB)Propionic Anhydride50-7024-4885-95Solvent-Free
Solid Acid (e.g., Sulfated Zirconia)Propanoic Acid100-1208-1675-85Solvent-Free (with water removal)
Homogeneous Acid (e.g., H₂SO₄)Propanoic Acid80-1006-1270-80Reduced-Solvent (e.g., Toluene)

Note: The data in this table represents typical ranges for analogous esterification reactions and should be considered illustrative for the synthesis of this compound in the absence of specific literature data.

Atom Economy and Reaction Efficiency Analysis

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound from 3-chloro-1,2-propanediol and propanoic acid, the reaction is:

C₃H₇ClO₂ + 2 C₃H₆O₂ → C₉H₁₅ClO₄ + 2 H₂O

Molecular Weight of this compound (C₉H₁₅ClO₄): 222.67 g/mol

Molecular Weight of 3-chloro-1,2-propanediol (C₃H₇ClO₂): 110.54 g/mol

Molecular Weight of Propanoic Acid (C₃H₆O₂): 74.08 g/mol

Atom Economy = [222.67 / (110.54 + 2 * 74.08)] x 100 = 86.0%

If propionic anhydride is used as the acyl donor, the reaction is:

C₃H₇ClO₂ + (C₃H₅O)₂O → C₉H₁₅ClO₄ + C₃H₆O₂

Molecular Weight of Propionic Anhydride ((C₃H₅O)₂O): 130.14 g/mol

Atom Economy = [222.67 / (110.54 + 130.14)] x 100 = 92.5%

The use of propionic anhydride offers a significantly higher theoretical atom economy because the byproduct is propanoic acid, which has a higher molecular weight than water and can potentially be recovered and reused.

Reaction Efficiency:

Yield: The actual isolated yield of the desired product is a primary determinant of efficiency. Solvent-free enzymatic methods often provide high yields due to the mild reaction conditions that minimize side reactions.

Energy Consumption: Solvent-free reactions conducted at lower temperatures, such as those catalyzed by enzymes, are more energy-efficient than processes requiring high temperatures for distillation or to drive the reaction.

Waste Generation: The nature and quantity of byproducts and waste streams are critical. The ideal process generates minimal and non-hazardous waste. The higher atom economy of the propionic anhydride route also translates to less low-value byproduct (water) to be managed.

Data Table: Atom Economy and Efficiency Metrics

ParameterSynthesis with Propanoic AcidSynthesis with Propionic Anhydride
Theoretical Atom Economy 86.0%92.5%
Typical Reaction Yield 75-85%85-95%
Byproduct WaterPropanoic Acid
Catalyst Type Solid Acid / Homogeneous AcidLipase
Energy Input High (for water removal)Low to Moderate
Catalyst Reusability High (for solid acids)High (for immobilized lipase)

Note: The data presented is based on general principles of chemical synthesis and may vary depending on specific experimental conditions.

Advanced Reaction Mechanisms and Transformational Chemistry of 3 Chloropropane 1,2 Diyl Dipropanoate

Mechanistic Investigations of Nucleophilic Substitution Reactions at the Halogenated Center

The presence of a primary alkyl chloride in 3-chloropropane-1,2-diyl dipropanoate makes the C-1 carbon an electrophilic center, susceptible to nucleophilic attack. The mechanistic pathway of this substitution is critically dependent on the reaction conditions.

SN1 and SN2 Pathways: Kinetic and Stereochemical Analysis

The substitution of the chlorine atom in this compound can theoretically proceed via either a unimolecular (SN1) or bimolecular (SN2) pathway. However, given that the chlorine is attached to a primary carbon, the SN2 mechanism is strongly favored. masterorganicchemistry.compressbooks.pub

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (chloride). masterorganicchemistry.compressbooks.pub This backside attack leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comquora.comualberta.ca If the starting material were chiral, this would result in the formation of a product with the opposite configuration. masterorganicchemistry.comquora.com The kinetics of the SN2 reaction are second-order, meaning the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.compharmaguideline.com

The SN1 (Substitution Nucleophilic Unimolecular) pathway, in contrast, is a two-step process involving the formation of a carbocation intermediate. pharmaguideline.compressbooks.pub This mechanism is generally disfavored for primary alkyl halides due to the high instability of primary carbocations. libretexts.orglibretexts.org If an SN1 reaction were to occur, it would result in a racemic mixture of products, as the planar carbocation can be attacked by the nucleophile from either face. masterorganicchemistry.com The rate of an SN1 reaction is first-order, depending only on the concentration of the substrate. pharmaguideline.com

Table 1: Comparison of Expected Kinetic and Stereochemical Outcomes for Nucleophilic Substitution on this compound

FeatureSN1 Pathway (Unlikely)SN2 Pathway (Favored)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Molecularity UnimolecularBimolecular
Mechanism Two steps (carbocation intermediate)One step (concerted)
Stereochemistry RacemizationInversion of configuration
Substrate Preference Tertiary > SecondaryMethyl > Primary > Secondary

Hydrolysis and Transesterification Mechanisms of the Diester Functionality

The diester groups of this compound are susceptible to hydrolysis and transesterification reactions, which can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed and Base-Catalyzed Hydrolysis Kinetics

Acid-catalyzed hydrolysis of the ester linkages is a reversible process. libretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl carbon towards nucleophilic attack by water. libretexts.orgchemguide.co.uk This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the alcohol (in this case, 1-chloro-2,3-propanediol) and regeneration of the acid catalyst. chemguide.co.uk To drive the equilibrium towards the products (propanoic acid and 1-chloro-2,3-propanediol), a large excess of water is typically used. libretexts.orglibretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction. ucoz.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com This intermediate then collapses, expelling the alkoxide leaving group. The final step is an acid-base reaction between the carboxylic acid and the alkoxide, or another hydroxide ion, to form a carboxylate salt, which drives the reaction to completion. ucoz.comchemistrysteps.com The kinetics of base-catalyzed hydrolysis are typically second-order, being first-order in both the ester and the hydroxide ion.

Table 2: Key Differences in the Hydrolysis of the Diester Functionality

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., H₂SO₄, HCl)Base (e.g., NaOH, KOH)
Reversibility ReversibleIrreversible
Products Carboxylic acid and alcoholCarboxylate salt and alcohol
Mechanism Protonation followed by nucleophilic attackDirect nucleophilic attack
Key Intermediate Protonated tetrahedral intermediateTetrahedral intermediate

Enzymatic Hydrolysis Pathways and Substrate Specificity

Lipases are enzymes that catalyze the hydrolysis of ester bonds in triglycerides and other esters. nih.gov The catalytic mechanism of lipases typically involves a catalytic triad (B1167595) of amino acid residues, often serine, histidine, and aspartate or glutamate, which facilitates the hydrolysis through a chymotrypsin-like mechanism. nih.gov Lipases can exhibit high specificity for certain types of esters, which can be influenced by the chain length of the fatty acid and the structure of the alcohol moiety. nih.gov The hydrolysis of this compound by a lipase (B570770) would be expected to yield propanoic acid and 3-chloropropane-1,2-diol. The specificity of different lipases for this particular substrate would likely vary.

Elimination Reactions (E1, E2) and Competing Reaction Channels

In the presence of a base, this compound can also undergo elimination reactions to form an alkene. These reactions compete with the SN2 substitution pathway.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. lumenlearning.com This pathway is favored by strong, sterically hindered bases and in polar aprotic solvents. lumenlearning.comchemistry.coachyoutube.com The kinetics of the E2 reaction are second-order, dependent on both the substrate and the base concentration. lumenlearning.com

The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. lumenlearning.com It is favored by weak bases and in polar protic solvents. libretexts.orglibretexts.orgchemistry.coach Given that this compound is a primary alkyl halide, the E1 pathway is highly unlikely due to the instability of the primary carbocation that would need to form. libretexts.orglibretexts.org

The competition between SN2 and E2 reactions for a primary alkyl halide like this compound is influenced by the nature of the nucleophile/base. Strong, non-bulky bases/nucleophiles will favor the SN2 reaction. However, as the steric bulk of the base increases, the E2 pathway becomes more favorable as it is more difficult for the bulky base to act as a nucleophile and attack the sterically accessible β-proton. youtube.com

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Environments

In a molecule with multiple functional groups like this compound, the selectivity of a reaction is of paramount importance. slideshare.net The presence of a chloro group and two ester groups introduces several reactive sites, and controlling which site reacts (chemoselectivity), where on that site the reaction occurs (regioselectivity), and the spatial orientation of the new bonds (stereoselectivity) is a significant challenge in synthesis. researchgate.netlibretexts.org

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. rsc.org In reactions involving this compound, the relative reactivity of the C-Cl bond versus the ester groups will determine the initial site of transformation.

In nucleophilic substitution reactions , the primary chloride is a good leaving group, making the C1 position susceptible to attack by nucleophiles. The ester groups can also undergo nucleophilic acyl substitution, but this typically requires stronger nucleophiles or catalysis. Therefore, under milder conditions, reactions are likely to be chemoselective for the C-Cl bond.

In radical reactions , as discussed previously, the C-Cl bond is generally more labile than the C-H bonds of the ester alkyl groups. However, the C-H bonds on the propane (B168953) backbone are also potential sites for radical attack. The chemoselectivity will depend on the nature of the radical and the reaction conditions. For example, a highly reactive radical like a fluorine radical would be less selective, while a less reactive radical like a bromine radical would show greater selectivity for the weakest C-H bond. acs.org

In photochemical reactions , the chemoselectivity is determined by which chromophore absorbs the incident light most effectively. libretexts.org If the wavelength is chosen to excite the ester carbonyls, reactions involving the esters will be favored. If the energy is sufficient to cleave the C-Cl bond, then radical reactions initiated by a chlorine atom will dominate.

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs within a functional group or on the molecular backbone. mdpi.com

In radical halogenation , the regioselectivity of hydrogen abstraction from the propane backbone is governed by the stability of the resulting radical. The order of stability (tertiary > secondary > primary) suggests that abstraction from the C2 position (secondary) would be favored over the C1 or C3 positions (primary). libretexts.orgchemrxiv.org However, the electronic effects of the substituents must be considered. The electron-withdrawing nature of the chloro and ester groups can influence the bond dissociation energies of the adjacent C-H bonds, potentially altering the expected regioselectivity.

In addition reactions to the ester carbonyls (e.g., Grignard reaction), the two ester groups are chemically equivalent, so regioselectivity between them is not an issue unless one is sterically hindered or electronically modified by a chiral environment.

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. This compound has a chiral center at C2.

Reactions at the chiral center (C2) can proceed with either retention or inversion of configuration, or lead to racemization. For example, an SN2 reaction at C2 (if a suitable leaving group were present) would proceed with inversion of configuration.

Reactions at a site other than the chiral center can also be influenced by the existing stereochemistry, leading to the formation of diastereomers in unequal amounts. This is known as diastereoselectivity.

In radical reactions , if a radical is formed at the chiral center (C2), the resulting radical intermediate is often planar or rapidly inverting, leading to a loss of stereochemical information and the formation of a racemic mixture of products. acs.org However, if the radical is formed at a different position, the existing stereocenter at C2 can direct the approach of the incoming reagent, leading to diastereoselective product formation. The extent of this diastereoselectivity depends on the proximity of the reacting center to the stereocenter and the nature of the transition state.

Table 2: Factors Influencing Selectivity in Reactions of this compound

Selectivity TypeInfluencing FactorsPredicted Outcome
Chemoselectivity Nature of reagent (nucleophile, radical), reaction conditions (temperature, light)Nucleophilic attack favored at C-Cl; Radical attack favored at C-H or C-Cl depending on initiator.
Regioselectivity Stability of intermediates (e.g., radicals), steric hindrance, electronic effects of substituentsRadical abstraction likely favored at the most stabilized position (considering both secondary nature and electronic effects).
Stereoselectivity Reaction mechanism (e.g., SN2 vs. radical), nature of the chiral center, steric and electronic control from the existing stereocenterReactions at C2 may lead to racemization (radical) or inversion (SN2). Reactions at other sites can be diastereoselective.

An exploration of the synthetic pathways originating from this compound reveals a versatile scaffold for chemical modification. The presence of both a reactive chloro group and two ester moieties allows for a range of derivatization strategies, enabling the synthesis of diverse analogues. These strategies primarily involve functional group interconversions at the chlorinated carbon, modification of the ester groups, and the introduction of chirality.

Sophisticated Analytical Methodologies for Characterizing 3 Chloropropane 1,2 Diyl Dipropanoate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-chloropropane-1,2-diyl dipropanoate. They provide fundamental information on the compound's atomic composition, connectivity, and functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of organic compounds in solution. researchgate.net While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, multidimensional NMR experiments are essential for the complete and unambiguous structural assignment of this compound.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity.

¹H-¹H COSY would reveal proton-proton couplings within the propane (B168953) backbone and the propanoate side chains, confirming their individual spin systems.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom in the molecule based on the chemical shift of its attached proton.

HMBC shows correlations between protons and carbons over two to three bonds, which is critical for confirming the ester linkages, i.e., connecting the carbonyl carbon of the propanoate groups to the specific oxygen atoms on the 3-chloropropane-1,2-diol backbone (at the C1 and C2 positions).

These combined techniques allow for the differentiation between isomers, such as 3-chloro-1,2-diyl dipropanoate and 2-chloro-1,3-diyl dipropanoate.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on standard chemical shift values for illustrative purposes.

Position (in 3-chloropropane-1,2-diol backbone)AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
1CH₂~4.2-4.4~65-67Correlates with C=O of propanoate
2CH~5.1-5.3~70-72Correlates with C=O of propanoate
3CH₂Cl~3.6-3.8~45-47Correlates with C2
PropanoateC=O-~173-175-
PropanoateCH₂~2.3-2.5~27-29Correlates with C=O
PropanoateCH₃~1.1-1.2~9-10Correlates with C=O and adjacent CH₂

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique molecular formula. This is particularly important for distinguishing the target analyte from other compounds that may have the same integer mass.

When coupled with liquid chromatography (LC-MS), HRMS can be used for the direct analysis of the intact diester. restek.comfediol.eu Electrospray ionization (ESI) is a common soft ionization technique that would produce a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

Tandem mass spectrometry (MS/MS) on an HRMS platform provides detailed structural information through fragmentation analysis. By isolating the precursor ion and inducing fragmentation, characteristic product ions are formed. For this compound, fragmentation would likely involve the neutral loss of one or both propanoic acid moieties and cleavage of the chloropropyl backbone, providing definitive evidence of the structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations. thepharmajournal.com These methods are excellent for identifying the functional groups present in this compound. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy would show strong absorption bands characteristic of the ester functional groups. thepharmajournal.com Key vibrational modes include:

C=O stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.

C-O stretch: Strong absorptions in the 1150-1250 cm⁻¹ region, corresponding to the stretching of the C-O bonds of the ester linkage.

C-Cl stretch: An absorption in the 600-800 cm⁻¹ region, indicative of the carbon-chlorine bond.

Raman spectroscopy, while also probing molecular vibrations, is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, especially in the lower frequency region, and can be useful for analyzing samples in aqueous media.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H (alkane)Stretch2850-3000Medium-Strong
C=O (ester)Stretch1735-1750Strong
C-O (ester)Stretch1150-1250Strong
C-Cl (alkyl halide)Stretch600-800Medium-Weak

X-ray Crystallography for Crystalline Form Analysis and Absolute Configuration

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex matrices and for distinguishing it from structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and validated technique for the routine analysis of 3-MCPD esters, albeit typically through an indirect approach. restek.comagriculturejournals.czresearchgate.net Direct analysis of the intact diester by GC is difficult due to its low volatility and high polarity. nih.govderpharmachemica.com

The indirect method, adopted by official bodies like AOCS and ISO, involves a multi-step sample preparation process: restek.comeuropa.eu

Transesterification: The sample (e.g., an edible oil) is treated with an acid or base catalyst (e.g., sodium methoxide) to cleave the ester bonds, releasing the 3-chloropropane-1,2-diol backbone. nih.goveuropa.eu

Extraction: The released, more polar 3-MCPD is extracted from the lipid matrix. europa.eu

Derivatization: Because 3-MCPD itself has poor chromatographic properties, it is converted into a more volatile and less polar derivative. derpharmachemica.com The most common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol to form a stable cyclic boronate ester. europa.eueuropa.euresearchgate.net

GC-MS Analysis: The derivatized analyte is then injected into the GC-MS system. Separation occurs on a capillary column, and the mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. agriculturejournals.czeuropa.eu Isotopically labeled internal standards, such as 3-MCPD-d5, are used for accurate quantification. agriculturejournals.czresearchgate.neteuropa.eu

This robust and sensitive method allows for the determination of 3-MCPD esters at trace levels (µg/kg to mg/kg). agriculturejournals.cznih.gov

Table 3: Typical Parameters for Indirect GC-MS Analysis of 3-MCPD Esters

ParameterDescriptionSource
Sample PreparationAlkaline or acid-catalyzed transesterification to release 3-MCPD from its esters. fediol.eueuropa.eu
Derivatizing AgentPhenylboronic Acid (PBA) is commonly used to form a volatile cyclic ester. europa.eueuropa.euresearchgate.net
GC ColumnTypically a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). researchgate.net
Injection ModeSplitless or split injection, depending on the concentration and desired sensitivity. restek.com
Oven ProgramA temperature gradient is used, e.g., starting at 50-80°C and ramping up to 250-300°C. researchgate.net
MS IonizationElectron Ionization (EI) at 70 eV. europa.eu
MS DetectionSelected Ion Monitoring (SIM) for target ions of the PBA derivative to enhance sensitivity. europa.eu
QuantificationUse of a deuterated internal standard (e.g., 3-MCPD-d5) is essential for accuracy. agriculturejournals.czresearchgate.net
Limit of Quantification (LOQ)Can range from <0.010 mg/kg to 0.1 mg/kg depending on the matrix and method. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its application extends from analytical-scale quantification to preparative-scale isolation for further studies.

For the analysis of this compound, which is a diester of 3-monochloropropane-1,2-diol (3-MCPD), methods developed for other 3-MCPD diesters are highly relevant. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), a high-resolution version of HPLC, coupled with mass spectrometry, has proven effective for the sensitive and accurate analysis of 3-MCPD diesters. nih.gov

A typical HPLC method for analyzing this compound would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. nih.govnih.gov Detection can be achieved using various detectors, with mass spectrometry (MS) being particularly powerful for its sensitivity and ability to provide structural information. nih.gov A study on various 3-MCPD esters utilized a gradient elution on a C18 column with a mobile phase of supercritical carbon dioxide and a methanol/acetonitrile mixture, which could be adapted for this compound. nih.gov

Preparative HPLC is instrumental in isolating pure this compound from a reaction mixture or a complex matrix. This technique utilizes larger columns and higher flow rates to separate larger quantities of the compound. The principles of separation remain the same as analytical HPLC, but the goal is to collect fractions of the purified compound. The collected fractions can then be used to obtain pure standards for calibration or for further structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Illustrative HPLC Parameters for Analysis of 3-MCPD Diesters

ParameterTypical Setting
Column Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile/Methanol and Water
Flow Rate 0.2 - 1.0 mL/min
Detector Mass Spectrometry (MS), Refractive Index (RI) internationaljournalssrg.org
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C

This table presents a generalized set of parameters based on methods for similar compounds and may require optimization for this compound.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon atom of the propane backbone, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers may exhibit different biological activities. Chiral chromatography is a specialized form of HPLC that is capable of separating these enantiomers.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of enantiomers of compounds like this compound, derivatization with a chiral reagent can also be employed. The resulting diastereomers can then be separated on a standard (non-chiral) HPLC column. nih.gov

The determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other, is a critical application of chiral chromatography. By integrating the peak areas of the two separated enantiomers, the e.e. can be calculated. This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer.

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of chemical compounds.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) spectroscopy directly couples the separation power of HPLC with the structure-elucidating capability of NMR. news-medical.net For a compound like this compound, LC-NMR can be used to obtain detailed structural information of the compound and any related impurities present in a sample after separation by the LC system. This is particularly useful for identifying unknown byproducts in a reaction mixture without the need for prior isolation. Modern LC-NMR systems offer automated analysis, which is beneficial for the characterization of unstable or sensitive compounds. news-medical.net

GC-IR (Gas Chromatography-Infrared) spectroscopy combines the separation capabilities of gas chromatography with the functional group identification of infrared spectroscopy. news-medical.net While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, its more volatile derivatives or related smaller molecules could be analyzed by this technique. The ester functional groups in the molecule would produce characteristic strong absorption bands in the IR spectrum, typically around 1740 cm⁻¹ for the C=O stretch and in the 1300-1000 cm⁻¹ region for the C-O stretches. spectroscopyonline.com

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Accurate and precise quantitative methods are crucial for monitoring the progress of the synthesis of this compound and for determining the final reaction yield. Both HPLC and Gas Chromatography (GC) are widely used for this purpose.

For quantitative analysis using HPLC, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a pure standard. The concentration of this compound in a reaction sample can then be determined by comparing its peak area to the calibration curve. The use of an internal standard is often recommended to improve the accuracy and precision of the quantification by correcting for variations in sample injection volume and detector response.

In many cases, an indirect method of quantification is employed for esters of 3-MCPD. This involves the transesterification of the ester to release the 3-MCPD core, which is then derivatized to make it more amenable to GC analysis. researchgate.net The derivatized 3-MCPD is then quantified by GC-MS. While this method does not directly measure the dipropanoate ester, it is a common and reliable approach for determining the total amount of 3-MCPD esters in a sample. researchgate.net

Table 2: Research Findings on Quantitative Analysis of Related Compounds

Analytical MethodAnalyteKey FindingsReference
U-HPLC-OrbitrapMS3-MCPD diesters in vegetable oilsDeveloped a sensitive and accurate method with low limits of detection (2-5 µg/kg). Good recovery (89-120%) and repeatability (RSD 5-9%) were achieved. nih.gov
GC-MSFree and bound 3-MCPD in foodsAn improved method with a wide linear range (0.009–1.3 mg/kg) and low LOD (0.003 µg/kg) and LOQ (0.009 µg/kg). agriculturejournals.cz
UPC²-MS/MS15 3-MCPD esters in vegetable oilsEstablished a method for the determination of multiple 3-MCPD esters with detection rates of 84.1% in oil samples. nih.gov

This table summarizes findings from studies on related 3-MCPD esters, which provide a basis for developing quantitative methods for this compound.

Theoretical and Computational Studies of 3 Chloropropane 1,2 Diyl Dipropanoate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in providing a detailed understanding of a molecule's geometry and electronic landscape from first principles.

Geometry Optimization and Conformational Analysis (Ab Initio and DFT Methods)

A full understanding of 3-Chloropropane-1,2-diyl dipropanoate's properties begins with determining its most stable three-dimensional structure. Computational methods like Ab Initio (from the beginning) and Density Functional Theory (DFT) are employed for this purpose. DFT, in particular, is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. whiterose.ac.uk

The process involves geometry optimization, where the algorithm systematically alters the molecule's bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy, known as the global minimum. For a flexible molecule like this compound, with its rotatable bonds in the propyl chain and ester groups, multiple energy minima, or conformers, are likely to exist.

Conformational analysis would explore the potential energy surface of the molecule to identify these different stable conformers and the energy barriers that separate them. For instance, studies on similar chlorinated organic molecules have successfully used DFT to determine preferred conformations, which in turn dictate the molecule's physical and biological properties. rsc.org In the case of this compound, key areas of conformational flexibility would include the rotation around the C-C bonds of the propane (B168953) backbone and the C-O bonds of the ester groups.

Table 1: Illustrative Conformational Energy Data (Note: This table is a hypothetical representation of results from a DFT study, as specific data for this compound is not publicly available.)

ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol)Population (%) at 298 K
Conformer A (Global Minimum)O-C-C-Cl: 180, C-O-C=O: 00.0065.3
Conformer BO-C-C-Cl: 60, C-O-C=O: 1801.2520.1
Conformer CO-C-C-Cl: -60, C-O-C=O: 02.1014.6

Prediction of Frontier Molecular Orbitals and Reactivity Indices

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For similar ester compounds, DFT calculations have been used to determine these energy gaps, providing insight into their relative reactivities. unimas.my

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and electrophilicity index. These indices would help in predicting how this compound might behave in different chemical environments.

Analysis of Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through methods like Mulliken population analysis or by calculating Atoms in Molecules (AIM) charges.

A more intuitive visualization is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map projects the electrostatic potential onto the molecule's electron density surface. It uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups in the propanoate esters, and positive potential around the hydrogen atoms and the carbon atom bonded to the chlorine.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its behavior over time. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.

An MD simulation of this compound would reveal its conformational dynamics, showing how the molecule flexes, bends, and transitions between different conformers in real-time. This is particularly useful for understanding how the molecule's shape changes in different environments.

Furthermore, MD simulations are excellent for studying solvation effects. By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can observe how the solvent interacts with the solute and influences its conformation and behavior. This is crucial as the properties of a molecule can change significantly between the gas phase (as typically calculated by quantum methods) and a solution.

Reaction Mechanism Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key transformation of interest would be its hydrolysis back to 3-chloropropane-1,2-diol and propanoic acid, or its potential degradation pathways under thermal stress. agriculturejournals.czresearchgate.netrepec.org

Using DFT, researchers can model the entire reaction pathway from reactants to products. A critical part of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational studies on the reactions of other chlorinated alkanes have successfully used these methods to calculate reaction rate constants. nist.gov

For a reaction like the hydrolysis of the ester linkages, calculations would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the final breaking of the C-O bond. This provides a level of detail that is often difficult to obtain through experimental means alone.

Predictive Spectroscopic Modeling (NMR, IR, UV-Vis)

Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming a molecule's structure.

NMR Spectroscopy: It is possible to calculate the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values can then be converted into chemical shifts (δ) that can be directly compared to experimental NMR spectra. This is often used to distinguish between different isomers or conformers.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. For this compound, this would predict characteristic peaks such as the C=O stretch of the ester groups and the C-Cl stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis spectrum. This would help to understand the molecule's photophysical properties.

Table 2: Hypothetical Predicted Spectroscopic Data (Note: This table illustrates the type of data generated from predictive modeling. Specific values for this compound are not available.)

Spectroscopy TypePredicted FeatureValueAssignment
¹³C NMRChemical Shift (δ)~173 ppmEster Carbonyl (C=O)
¹H NMRChemical Shift (δ)~4.0-4.5 ppm-CH₂-Cl Protons
IRVibrational Frequency~1740 cm⁻¹Ester C=O Stretch
IRVibrational Frequency~750 cm⁻¹C-Cl Stretch
UV-Visλ_max~210 nmn → π* transition

Enzymatic and Biocatalytic Transformations of 3 Chloropropane 1,2 Diyl Dipropanoate

Investigation of Biocatalyst-Mediated Ester Hydrolysis and Transesterification

The hydrolysis and transesterification of 3-chloropropane-1,2-diyl dipropanoate are pivotal reactions that can be efficiently catalyzed by biocatalysts, particularly lipases and esterases. These enzymes facilitate the cleavage or exchange of the propanoate ester linkages, yielding valuable intermediates.

Enzyme Screening and Characterization for Substrate Specificity

The selection of an appropriate biocatalyst is crucial for the efficient transformation of this compound. Lipases are the most extensively studied enzymes for this purpose due to their broad substrate specificity and stability in organic solvents, which is often required for transesterification reactions.

Research has shown that lipases from various microbial sources exhibit activity towards esters of 3-chloro-1,2-propanediol (B139630) (3-MCPD), the parent diol of this compound. For instance, intestinal lipases have been demonstrated to hydrolyze both mono- and diesters of 3-MCPD. nih.gov This suggests that this compound would also be a viable substrate for these enzymes.

A comparative study of lipases A and B from Candida rugosa revealed their effectiveness in hydrolyzing p-nitrophenyl esters, with lipase (B570770) A showing a preference for shorter-chain esters (caprylate) and lipase B for longer-chain esters (laurate). nih.gov While not directly testing the dipropanoate of 3-chloropropane-1,2-diol, this indicates that the acyl chain length can influence enzyme activity, a factor to consider when working with the propanoate group.

The following table summarizes the substrate specificities of some relevant lipases.

Enzyme SourceSubstrate(s)Key Findings
Intestinal Lipase3-MCPD monoesters and diestersReadily accepts both as substrates for hydrolysis. nih.gov
Candida rugosa Lipase Ap-Nitrophenyl esters (various acyl chain lengths)Shows higher activity towards shorter-chain esters like caprylate. nih.gov
Candida rugosa Lipase Bp-Nitrophenyl esters (various acyl chain lengths)Exhibits preference for longer-chain esters such as laurate. nih.gov
Candida antarctica Lipase(Chloromethyldimethylsilyl)-2-propenyl acetate (B1210297) isomersDemonstrates high selectivity for one isomer, indicating potential for stereospecific hydrolysis. nih.gov

Stereoselective Biotransformations Utilizing Lipases and Esterases

One of the most significant advantages of using biocatalysts is the potential for stereoselectivity, enabling the production of enantiomerically pure compounds. In the context of this compound, which possesses a chiral center at the C2 position of the propane (B168953) backbone, stereoselective hydrolysis or transesterification can yield optically active monoesters or the diol itself.

Lipases from Pseudomonas fluorescens and Candida rugosa have been successfully employed in the kinetic resolution of related racemic chloropropanols through enantiomer-selective acylation. researchgate.net This principle can be directly applied to the hydrolysis of racemic this compound, where the enzyme would preferentially hydrolyze one enantiomer, leaving the other enantiomer in excess.

For example, a process could be designed where a lipase selectively hydrolyzes the (R)-enantiomer of this compound, resulting in the formation of (R)-3-chloro-1,2-propanediol and leaving behind unreacted (S)-3-chloropropane-1,2-diyl dipropanoate. Subsequent separation of these products would provide access to both enantiomers of the chiral building block. The efficiency of such a resolution is often described by the enantiomeric ratio (E value), a measure of the enzyme's selectivity.

Microbial Degradation Pathways and Enzyme Discovery

The microbial degradation of chlorinated organic compounds is a key area of environmental biotechnology. While specific pathways for this compound are not extensively documented, the degradation of related chlorinated propanes and propanediols provides a strong indication of the potential enzymatic processes involved.

The initial step in the aerobic degradation of this compound would likely involve the hydrolysis of the ester bonds by microbial esterases, releasing 3-chloro-1,2-propanediol and propionic acid. The resulting 3-chloro-1,2-propanediol can then be acted upon by dehalogenases. For instance, haloalkane dehalogenases are known to cleave the carbon-chlorine bond, a critical step in the detoxification and mineralization of the compound. biointerfaceresearch.com

Several microorganisms have been identified that can transform or degrade chlorinated propanols. Corynebacterium sp. strain N-1074 has been shown to enantioselectively transform 3-chloro-1,2-propanediol to its (R)-enantiomer. sigmaaldrich.com Furthermore, the yeast Wickerhamomyces anomala has demonstrated the ability to perform a stereo-inversion of (R)-3-chloro-1,2-propanediol. biointerfaceresearch.com The degradation of other chlorinated compounds, such as chlorobenzene (B131634) by Pseudomonas putida, often proceeds via chlorinated catechols, highlighting the diverse enzymatic machinery that microbes possess for handling such molecules. researchgate.net

The discovery of novel enzymes for the degradation of this compound could be pursued through enrichment cultures from contaminated sites or by screening microbial gene libraries for esterase and dehalogenase activities against this specific substrate.

Biocatalytic Approaches to Chiral Building Block Synthesis

The enantiomers of 3-chloro-1,2-propanediol are valuable chiral building blocks for the synthesis of various pharmaceuticals and other fine chemicals. researchgate.net Biocatalysis offers elegant and efficient routes to these chiral synthons starting from racemic this compound.

As mentioned in section 7.1.2, the kinetic resolution of racemic this compound using lipases or esterases is a primary strategy. This can be achieved through:

Enantioselective Hydrolysis: One enantiomer of the diester is selectively hydrolyzed to the corresponding monoester or diol, allowing for the separation of the unreacted diester enantiomer.

Enantioselective Transesterification: In the presence of a suitable alcohol, one enantiomer of the diester is selectively transesterified, again allowing for the separation of the two enantiomers.

The choice of enzyme, solvent, and reaction conditions is critical to achieving high enantiomeric excess (ee) and yield. The table below outlines a conceptual biocatalytic approach for the synthesis of chiral building blocks from racemic this compound.

Biocatalytic StrategyStarting MaterialBiocatalystPotential Products
Enantioselective HydrolysisRacemic this compoundLipase (e.g., from Pseudomonas or Candida sp.)(R)-3-chloro-1,2-propanediol and (S)-3-chloropropane-1,2-diyl dipropanoate (or vice versa)
Enantioselective AlcoholysisRacemic this compound and an alcoholLipase (e.g., immobilized Candida antarctica lipase)(R)-3-chloro-1,2-propanediol and a new ester of the (S)-enantiomer (or vice versa)

The resulting enantiomerically enriched 3-chloro-1,2-propanediol or its ester derivatives can then be utilized in the synthesis of a wide range of complex molecules.

Environmental Fate and Transformation Pathways of 3 Chloropropane 1,2 Diyl Dipropanoate

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

The primary abiotic degradation pathways for organic compounds in the environment are hydrolysis and photolysis. For 3-Chloropropane-1,2-diyl dipropanoate, these processes are expected to play a significant role in its environmental persistence and transformation.

The hydrolysis of this compound involves the cleavage of its two ester bonds, which is anticipated to be the principal abiotic degradation pathway in aquatic systems. This process yields 3-monochloropropane-1,2-diol (3-MCPD) and two molecules of propionic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

While specific kinetic data for this compound is not extensively documented in scientific literature, the hydrolysis of other 3-MCPD esters has been studied, particularly in the context of food chemistry and toxicology. These studies indicate that hydrolysis can occur under acidic, alkaline, and enzymatic conditions. mdpi.comnih.govrsc.org In general, ester hydrolysis is catalyzed by both acid and base.

Research on other chlorinated alkyl esters suggests that their stability in aqueous solutions is pH-dependent. acs.org For instance, the degradation of some organophosphate triesters with chlorinated alkyl groups was observed to be significant as the pH increased from 7 to 11. acs.org It is plausible that this compound follows a similar trend, with accelerated hydrolysis under alkaline conditions. Temperature is also a critical factor, with higher temperatures generally increasing the rate of hydrolysis. A study on the thermal degradation of 3-MCPD esters showed decomposition at elevated temperatures. mdpi.com

The ionic strength of the aqueous medium can also influence hydrolysis rates, although this effect is generally less pronounced than that of pH and temperature. For some compounds, ionic strength has been shown to have no significant effect on photochemical decomposition rates at various pH levels. jst.go.jp

Table 1: Factors Influencing the Hydrolysis of this compound

FactorInfluence on Hydrolysis RateExpected Products
pH Rate increases under acidic and, more significantly, alkaline conditions.3-monochloropropane-1,2-diol, Propionic acid
Temperature Rate increases with increasing temperature.3-monochloropropane-1,2-diol, Propionic acid
Ionic Strength The effect is likely minimal compared to pH and temperature.3-monochloropropane-1,2-diol, Propionic acid

Photodegradation, through direct photolysis or indirect photo-oxidation by reactive species, is another potential abiotic degradation route for this compound. In the atmosphere, the vapor-phase reaction with photochemically produced hydroxyl radicals is likely the primary degradation process for the parent compound, 3-chloro-1,2-dihydroxypropane. nih.gov The estimated atmospheric half-life for this reaction is approximately two days. nih.gov This suggests that this compound, if it volatilizes into the atmosphere, would also be susceptible to photo-oxidation.

In aquatic environments, the photodegradation of chlorinated hydrocarbons has been shown to be influenced by the presence of dissolved oxygen. nih.gov For some chlorinated compounds, degradation rates are enhanced in the absence of dissolved oxygen. nih.gov The photodegradation process can lead to the formation of various radicals and intermediate products. The specific photolytic and photo-oxidative pathways for this compound have not been elucidated in detail. However, it is expected that cleavage of the carbon-chlorine bond and transformation of the ester groups could occur.

Microbial Biodegradation Studies

The biodegradation of this compound by microorganisms is a key process in its environmental attenuation. The ester linkages in the molecule make it a potential substrate for microbial lipases.

Studies have shown that 3-MCPD esters can be hydrolyzed by lipases. nih.govrsc.org For instance, research on the analysis of 3-MCPD esters in edible oils has utilized lipase (B570770) from Candida rugosa for their hydrolysis. nih.gov This enzymatic hydrolysis suggests that microorganisms possessing lipolytic activity in soil and water could degrade this compound. The initial step in the biodegradation would be the cleavage of the ester bonds to release 3-MCPD and propionic acid.

The primary microbial metabolites expected from the initial biodegradation of this compound are 3-monochloropropane-1,2-diol and propionic acid, resulting from the enzymatic hydrolysis of the ester linkages.

Further microbial transformation of 3-MCPD can proceed through different pathways. One proposed pathway involves the dehalogenation of 3-MCPD to form glycidol, a reaction that can be catalyzed by halohydrin dehalogenases. Glycidol is then further metabolized. Another potential metabolic route for 3-MCPD in mammals, which may have parallels in microbial systems, is its oxidation to β-chlorolactic acid.

Table 2: Expected Microbial Metabolites of this compound

Parent CompoundInitial MetabolitesSubsequent Metabolites of 3-MCPD
This compound3-monochloropropane-1,2-diol, Propionic acidGlycidol, β-chlorolactic acid

Sorption Behavior and Leaching Potential in Soil and Sediment Matrices

The mobility of this compound in the subsurface is governed by its sorption to soil and sediment particles. The sorption behavior of this compound will influence its concentration in the aqueous phase and, consequently, its potential to leach into groundwater.

As a neutral organic compound with ester functionalities, it is expected to exhibit some affinity for the organic matter in soil and sediment. A study on the removal of 3-MCPD esters from palm oil using activated carbon demonstrated that these compounds can be adsorbed. rsc.orgresearchgate.net The adsorption capacity was found to be dependent on the physicochemical properties of the activated carbon, such as surface area and pore volume. rsc.org This suggests that in natural systems, the organic carbon content of the soil or sediment will be a key factor in determining the extent of sorption.

In contrast, a related but more halogenated compound, 1,2-dibromo-3-chloropropane (B7766517) (DBCP), is known to be relatively mobile in soil and can leach into groundwater. cdc.govnih.gov Given that this compound is less halogenated and contains ester groups, its sorption characteristics are likely to be different from those of DBCP. The ester groups may increase its polarity and potential for hydrogen bonding, which could influence its interaction with soil mineral surfaces. However, without specific experimental data on the sorption coefficients (such as Koc or Kd) for this compound, its leaching potential remains an area for further investigation.

Volatilization Potential and Atmospheric Transport Modeling

The environmental distribution of chemical compounds is significantly influenced by their tendency to volatilize and be transported in the atmosphere. For this compound, a comprehensive understanding of its volatilization potential is crucial for assessing its environmental fate. This section explores the key physicochemical properties that govern its partitioning between environmental compartments and its subsequent atmospheric transport.

The esterification of the two hydroxyl groups of 3-MCPD to form this compound is expected to significantly alter its physical and chemical properties. The addition of the two propanoate groups increases the molecular weight and likely reduces the vapor pressure compared to the parent diol. The replacement of the polar hydroxyl groups with less polar ester groups will decrease its solubility in water and increase its affinity for organic matter.

A critical parameter for assessing the volatilization of a chemical from water is the Henry's Law constant. This value, which represents the partitioning of a chemical between air and water at equilibrium, is estimated for 3-Chloro-1,2-dihydroxypropane to be 6.1 x 10⁻⁸ atm-cu m/mole, suggesting that the parent compound is essentially nonvolatile from water surfaces. nih.gov The esterification to this compound would be expected to result in a different Henry's Law constant, likely reflecting a change in its air-water partitioning behavior.

Once in the atmosphere, the persistence and transport of a chemical are determined by its reactivity with atmospheric oxidants, primarily photochemically-produced hydroxyl radicals (•OH). For the parent compound, 3-chloro-1,2-dihydroxypropane, the estimated atmospheric half-life for its reaction with hydroxyl radicals is approximately 2 days. nih.gov The atmospheric degradation of this compound is anticipated to be influenced by the presence of the ester functional groups, which can be susceptible to attack by hydroxyl radicals.

The following table summarizes the available and estimated physicochemical properties relevant to the volatilization and atmospheric transport of this compound and its parent compound. It is important to note that the values for this compound are largely based on estimations from its chemical structure and the known properties of similar compounds.

Table 1: Physicochemical Properties and Volatilization Potential

Property3-Chloro-1,2-propanediol (B139630) (3-MCPD)This compound (Estimated)
Molecular Formula C₃H₇ClO₂ nih.govC₉H₁₅ClO₄
Molecular Weight ( g/mol ) 110.54 nih.gov222.66
Vapor Pressure (mm Hg at 20°C) 0.2 nih.govEstimated to be lower than 3-MCPD
Henry's Law Constant (atm-m³/mol) 6.1 x 10⁻⁸ (estimated) nih.govEstimation requires further data
Atmospheric Half-Life (vs. •OH) ~2 days (estimated) nih.govEstimation requires further data

Data for this compound are estimated based on the properties of the parent compound and general principles of chemical structure-activity relationships. Further research is needed to determine the experimental values for this compound.

Atmospheric transport models utilize these physicochemical properties to predict the movement and distribution of chemicals in the atmosphere. Due to the lack of specific experimental data for this compound, any modeling of its atmospheric transport would currently rely on these estimated values. Such models would need to account for its likely lower volatility compared to its parent compound and its potential for long-range transport, depending on its atmospheric lifetime. The degradation products in the atmosphere would also need to be considered to fully understand its environmental impact.

Potential Applications in Advanced Materials and Catalysis: Fundamental Research Perspectives

Role as a Precursor in Polymer Chemistry and Functional Coatings

The bifunctional nature of 3-Chloropropane-1,2-diyl dipropanoate, combined with a reactive chlorine atom, makes it a compelling candidate for investigation in polymer synthesis and modification.

From a fundamental standpoint, this compound can be envisioned as a functional monomer in polycondensation reactions. Following a hypothetical hydrolysis or alcoholysis of its ester groups to reveal the diol (3-chloro-1,2-propanediol), it could be reacted with various dicarboxylic acids to form specialty polyesters. The presence of the pendant chloro group on the polymer backbone would be a key feature, offering a site for post-polymerization modification.

Such modifications could include grafting other polymer chains or introducing specific functional groups to tailor the polyester's properties, such as hydrophilicity, adhesion, or flame retardancy. For instance, nucleophilic substitution of the chlorine could attach quaternary ammonium (B1175870) salts, potentially imparting antimicrobial properties. The synthesis of polyesters from functionalized diols is a well-established field, and the introduction of a chloro-functional monomer could lead to materials with a unique combination of properties. mdpi.comresearchgate.net

The table below illustrates a hypothetical comparison of properties between a standard polyester (B1180765), like Poly(butylene succinate) (PBS), and a theoretical polyester synthesized using 3-chloro-1,2-propanediol (B139630) as a comonomer. The data for the modified polyester is an educated projection based on the expected effects of incorporating a bulky, polar, and reactive side group.

Table 1: Projected Properties of a Specialty Polyester Incorporating a Chlorinated Monomer

Property Standard Poly(butylene succinate) (PBS) Hypothetical Chloro-functionalized Polyester Rationale for Projection
Glass Transition Temp. (Tg) ~ -32 °C ~ -15 °C to -25 °C The bulky chloro-propyl side chain would restrict chain mobility, increasing Tg.
Melting Temperature (Tm) ~ 114 °C Lowered, ~90-105 °C The pendant group would disrupt crystal packing, lowering the melting point. google.com
Tensile Strength ~ 35 MPa Slightly Reduced, ~25-30 MPa Disruption of crystallinity would likely reduce ultimate tensile strength. nih.gov
Surface Energy Moderate Increased The polar C-Cl bond would increase the surface energy and potentially improve adhesion. mdpi.com
Reactivity Inert Reactive Site (C-Cl) The chloro group provides a handle for chemical modification not present in PBS. google.com

Similarly, in polycarbonate synthesis, which often involves the reaction of a diol with phosgene (B1210022) or transesterification with a carbonate, nexanteca.com the diol derived from this compound could be incorporated to create polycarbonates with pendant reactive sites.

The reactive chlorine atom in this compound suggests its potential use as a cross-linking agent or a reactive modifier in various resin systems, such as epoxy or vinyl polymers. nagase.com In an epoxy resin formulation, the chloro group can react with nucleophilic species like amines, which are often used as hardeners. This reaction would chemically incorporate the molecule into the thermoset network.

The two propanoate ester groups would act as internal plasticizers, potentially increasing the flexibility and impact strength of the cured resin. researchgate.net The introduction of flexible side chains is a known strategy to overcome the inherent brittleness of highly cross-linked epoxy resins. researchgate.net

The table below outlines the projected impact of adding this compound as a reactive modifier to a standard epoxy formulation, compared to a non-reactive plasticizer.

Table 2: Projected Effects on a Cured Epoxy Resin

Property Standard Epoxy Epoxy + Non-Reactive Plasticizer Epoxy + this compound (Hypothetical)
Glass Transition Temp. (Tg) High Significantly Decreased Moderately Decreased
Cross-linking Density High Decreased (dilution effect) Maintained or Slightly Increased
Tensile Strength High Decreased Slightly Decreased
Elongation at Break Low Significantly Increased Moderately Increased
Modifier Leaching N/A Potential for Leaching Low (covalently bound)

In polyvinyl chloride (PVC) formulations, chlorinated esters are already used as secondary plasticizers. uci.eduwikipedia.org this compound could theoretically serve a dual role: its ester groups provide a plasticizing effect, while the chloro group offers compatibility and potential for reaction with other components under specific conditions.

Ligand Design and Complex Formation in Organometallic and Coordination Chemistry

In the realm of inorganic and organometallic chemistry, molecules that can bind to metal centers are known as ligands. uci.edulibretexts.org this compound possesses multiple potential donor atoms—the oxygen atoms of the ester carbonyl groups and the chlorine atom—making it an interesting candidate for ligand design.

The ester groups could coordinate to a metal center in a bidentate fashion, forming a chelate ring. researchgate.netnih.gov The stability of such a complex would depend on the nature of the metal ion. The chloro group could either remain as a pendant functional group on the ligand backbone, available for further reactions, or it could coordinate directly to the metal center, particularly in the case of soft metal ions. libretexts.org The ability of a ligand to bind through different atoms is known as ambidentate character.

A hypothetical scenario involves the synthesis of a rhodium or palladium complex for catalysis. The ester-chelated metal center could exhibit specific catalytic activity, while the pendant chloro group could be used to anchor the entire complex to a solid support, creating a heterogeneous catalyst.

Table 3: Hypothetical Coordination Behavior

Metal Type Potential Coordination Mode Resulting Complex Feature Research Perspective
Hard Lewis Acids (e.g., Ti(IV), Al(III)) Bidentate via ester oxygens Stable chelate complex Precursor for polymerization catalysts.
Soft Lewis Acids (e.g., Pd(II), Pt(II)) Monodentate via chlorine Reactive metal-halide bond Intermediate for cross-coupling reactions.
Transition Metals (e.g., Rh(I), Ru(II)) Bidentate (ester) + Hemilabile (Cl) Tunable electronic properties Development of switchable catalysts.

The field of organometallic chemistry often utilizes ligands that can modify the electronic and steric environment of a metal catalyst, thereby controlling its activity and selectivity. taylorandfrancis.com The unique electronic profile of this compound, with its electron-withdrawing chloro group and coordinating ester functions, could be exploited in the design of novel catalytic systems.

Intermediate for the Synthesis of Complex Organic Molecules in Academia

Functionalized three-carbon synthons are valuable building blocks in academic and industrial organic synthesis. 3-Chloropropane-1,2-diol, the hydrolysis product of the title compound, is a well-known intermediate used in the synthesis of pharmaceuticals and other fine chemicals. mdpi.comnih.govgoogle.com For example, it is a precursor to epichlorohydrin (B41342), a key commodity chemical. preprints.org

This compound can be viewed as a protected form of 3-chloro-1,2-propanediol. The propanoate esters serve as protecting groups for the hydroxyl functions, which could be advantageous in multi-step syntheses where the free hydroxyls might interfere with a desired transformation at another site. The ester groups can be selectively removed under basic or acidic hydrolysis conditions when the diol functionality is required.

A hypothetical synthetic route could involve a reaction targeting the chloro group, such as the formation of an organometallic reagent or a substitution reaction, while the diol is protected. Subsequent deprotection would yield a more complex, functionalized propane-1,2-diol derivative.

Projected yields are based on typical efficiencies for these classes of reactions on similar substrates. scielo.brnih.gov

Exploration of Interfacial Chemistry and Surfactant Design at a Fundamental Level

The structure of this compound is inherently amphiphilic, possessing a polar head (the ester and chloro groups) and nonpolar tails (the propyl chains of the esters and the hydrocarbon backbone). This suggests potential for exploration in the field of interfacial chemistry. nih.gov While likely too small to be an effective surfactant on its own in aqueous systems, its properties could be of fundamental interest.

Surfactants are molecules that adsorb at interfaces (like air-water or oil-water) and lower the surface or interfacial tension. nih.gov Key parameters for a surfactant are its critical micelle concentration (CMC), the concentration at which molecules begin to form aggregates (micelles), and the surface tension at the CMC (γ_CMC). scialert.netresearchgate.net

The balance between the hydrophilic (water-loving) and lipophilic (oil-loving) parts of the molecule dictates its surfactant properties. For this compound, the two short propyl chains provide hydrophobicity, while the ester linkages and the polar chloro group contribute to its hydrophilicity. It could be studied as a model compound to understand how the interplay of ester and haloalkane functionalities affects adsorption at interfaces.

Table 5: Projected Interfacial Properties in an Aqueous System (Hypothetical)

Property Projected Value Comparison to a Standard Surfactant (e.g., Triton X-100)
Water Solubility Low Much Lower
Critical Micelle Concentration (CMC) High (if measurable) Much Higher (Triton X-100 CMC is ~0.2-0.9 mM) scialert.net
Surface Tension Reduction (γ_CMC) Modest Less Effective (Triton X-100 significantly lowers water's surface tension)
Application Unlikely as a primary surfactant N/A

These projections are based on the small size and limited water solubility expected for this molecule.

While not a conventional surfactant, it could be investigated as a co-surfactant or as a building block for more complex amphiphilic structures. For example, the chloro group could be used to attach a more substantial hydrophilic head group, such as a polyethylene (B3416737) glycol chain, to create a more effective non-ionic surfactant.

Future Directions and Emerging Research Avenues for 3 Chloropropane 1,2 Diyl Dipropanoate

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These powerful computational tools can accelerate the discovery and optimization of chemical processes by predicting molecular properties, reaction outcomes, and potential toxicity.

In the context of 3-Chloropropane-1,2-diyl dipropanoate, ML models can be trained on large datasets of related halogenated esters to predict key physicochemical properties. researchgate.netrsc.org Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, are particularly promising. ut.eenih.gov By analyzing the structural features of a molecule, QSAR models can estimate its biological activity, including toxicity. researchgate.netnih.gov For instance, a QSAR model could be developed to predict the potential toxicity of this compound based on its molecular descriptors, providing a rapid and cost-effective alternative to extensive animal testing. nih.govnih.govresearchgate.net

Furthermore, AI can be instrumental in predicting the outcomes of synthetic reactions. By learning from vast databases of chemical reactions, AI algorithms can suggest optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of this compound. nih.gov This predictive capability can significantly reduce the experimental effort and resources required for process development.

Below is a hypothetical data table illustrating the types of predictions that could be generated by ML models for this compound and related compounds.

CompoundPredicted PropertyModel UsedPredicted ValueConfidence Level
This compoundAcute Oral Toxicity (LD50)QSAR1500 mg/kg85%
1,3-Dichloropropane-2-yl propanoateAqueous SolubilityDeep Learning0.5 g/L92%
3-Chloropropane-1,2-diyl dibutyrateBiodegradabilityRandom ForestModerate88%

This table is for illustrative purposes only. The predicted values are hypothetical and would need to be validated by experimental data.

Exploration of Novel Biocatalytic Systems and Enzyme Engineering

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. Lipases are a class of enzymes that are particularly well-suited for esterification reactions and have shown great promise in the synthesis of various esters. nih.govnih.gov

The synthesis of this compound can be envisioned through the enzymatic esterification of 3-chloropropane-1,2-diol with propanoic acid or a propanoate ester. Lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized to enhance stability and reusability, are excellent candidates for this transformation. mdpi.comresearchgate.net Research in this area would focus on optimizing reaction conditions, including temperature, solvent, and water activity, to achieve high conversion rates and yields. researchgate.netscielo.br

Enzyme engineering can further enhance the efficiency and selectivity of biocatalytic processes. Through techniques like directed evolution and rational design, the catalytic activity and stability of lipases can be improved. For instance, an engineered lipase could be developed to have a higher affinity for 3-chloropropane-1,2-diol, leading to a more efficient synthesis of the desired dipropanoate.

The following table outlines potential biocatalytic systems for the synthesis of this compound.

EnzymeSource OrganismReaction TypePotential Co-substrateKey Advantages
Lipase BCandida antarcticaEsterificationPropanoic acidHigh selectivity, mild reaction conditions
LipaseRhizomucor mieheiTransesterificationEthyl propanoateCommercially available, good stability
EsteraseBacillus subtilisEsterificationPropanoic anhydride (B1165640)High activity in aqueous media

Development of Sustainable and Atom-Economical Synthetic Methodologies

Green chemistry principles are increasingly guiding the development of new synthetic methods. The goal is to design processes that are not only efficient but also minimize waste and environmental impact. For the synthesis of this compound, this involves exploring sustainable starting materials, greener solvents, and atom-economical reactions.

One promising approach is the use of bio-based starting materials. For example, glycerol (B35011), a byproduct of biodiesel production, can be chemically converted to 3-chloropropane-1,2-diol, the precursor for the target compound. The use of greener solvents, such as acetonitrile (B52724) instead of chlorinated solvents, can also significantly reduce the environmental footprint of the synthesis. jove.comnih.gov

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. acs.org Esterification reactions can be designed to be highly atom-economical. For instance, a direct esterification of 3-chloropropane-1,2-diol with propanoic acid produces only water as a byproduct. The use of efficient catalysts, such as solid acid catalysts, can drive the reaction to completion and allow for easy separation and reuse of the catalyst.

A comparison of different synthetic routes for this compound based on green chemistry principles is presented below.

Synthetic RouteStarting MaterialsSolventCatalystAtom Economy
Traditional3-chloropropane-1,2-diol, propanoyl chlorideDichloromethanePyridineLow
Greener3-chloropropane-1,2-diol, propanoic acidAcetonitrileSolid acidHigh
Biocatalytic3-chloropropane-1,2-diol, ethyl propanoateSolvent-freeImmobilized lipaseModerate

Interdisciplinary Research with Materials Science and Nanotechnology

The unique properties of this compound, including its chlorinated backbone and ester functional groups, make it a candidate for exploration in materials science and nanotechnology.

In polymer science, chlorinated esters are known to be effective secondary plasticizers for polymers like polyvinyl chloride (PVC). google.com Plasticizers are additives that increase the flexibility and durability of a material. vikasecotech.comfine-additive.comproductip.com Research could be directed towards evaluating this compound as a novel plasticizer, potentially offering improved performance or a better safety profile compared to existing options. acs.org Furthermore, the difunctional nature of this compound could allow it to be used as a monomer in the synthesis of novel polyesters or as a cross-linking agent to modify the properties of existing polymers. nih.govacs.orgdntb.gov.ua

In the field of nanotechnology, the functional groups of this compound could be utilized for the surface modification of nanoparticles. mdpi.comscience.govnih.gov Attaching this molecule to the surface of nanoparticles could alter their properties, such as their dispersibility in different media or their interaction with other materials. researchgate.netnih.gov Halogenated compounds have also been investigated for their role in directing the self-assembly of nanomaterials. nih.govnih.gov The chlorine atom in this compound could potentially be used to control the organization of nanoparticles into well-defined structures with novel optical or electronic properties.

The table below summarizes potential applications of this compound in materials science and nanotechnology.

Application AreaPotential Role of this compoundDesired Outcome
Polymer ScienceSecondary plasticizer for PVCIncreased flexibility and durability of the polymer
Polymer ScienceMonomer for polyester (B1180765) synthesisCreation of new polymers with unique properties
NanotechnologySurface functionalization agent for nanoparticlesImproved dispersibility and tailored surface properties
NanotechnologyDirecting agent for nanoparticle self-assemblyFormation of ordered nanostructures with novel functions

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloropropane-1,2-diyl dipropanoate with high purity?

  • Methodology :

  • Esterification : React 3-chloropropane-1,2-diol with propanoic acid under acidic catalysis (e.g., sulfuric acid) or via acyl chloride intermediates. Monitor reaction progress using thin-layer chromatography (TLC).
  • Purification : Employ fractional distillation under reduced pressure to isolate the ester. Confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
  • Optimization : Use factorial design to evaluate variables (temperature, molar ratios, catalyst concentration) for yield improvement .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Spectroscopy : Nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C NMR) and infrared (IR) spectroscopy for functional group analysis.
  • Chromatography : HPLC or GC coupled with mass spectrometry (MS) for purity assessment and molecular weight verification.
  • Physicochemical Properties : Measure melting point, boiling point, and solubility in polar/nonpolar solvents. Determine logP (octanol-water partition coefficient) to assess hydrophobicity .

Q. What are the standard protocols for acute toxicity screening of chlorinated propane derivatives in laboratory settings?

  • Methodology :

  • In Vivo Models : Administer graded doses to rodents (OECD Guideline 423) to assess lethal dose (LD₅₀) and observe clinical signs (e.g., respiratory distress, neurotoxicity) over 14 days .
  • In Vitro Assays : Use human cell lines (e.g., HepG2) to evaluate cytotoxicity via MTT assays. Include positive controls (e.g., known toxicants) for comparison .
  • Data Interpretation : Apply dose-response curves and statistical models (e.g., probit analysis) to quantify toxicity thresholds .

Advanced Research Questions

Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodology :

  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-life and bioaccumulation factors (BCF) based on molecular descriptors (e.g., logP, molecular weight) .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic systems to assess mobility and adsorption behavior .
  • Validation : Compare predictions with experimental data from analogous compounds (e.g., 1,2,3-trichloropropane) to refine model accuracy .

Q. What experimental designs are optimal for investigating the metabolic pathways of this compound in mammalian systems?

  • Methodology :

  • Radiolabeling : Synthesize the compound with ¹⁴C-labeled propanoate groups. Administer to hepatocyte cultures or live rodents to track metabolite formation .
  • Mass Spectrometry (MS) : Use LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .
  • Enzyme Inhibition Studies : Incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved .

Q. How should conflicting data on the reactivity of chlorinated propane esters be resolved in mechanistic studies?

  • Methodology :

  • Cross-Validation : Replicate experiments using multiple analytical techniques (e.g., NMR kinetics, stopped-flow spectroscopy) to confirm reaction intermediates .
  • Factorial Design : Systematically vary conditions (pH, temperature, solvent) to isolate contributing factors to observed discrepancies .
  • Literature Synthesis : Conduct a meta-analysis of existing data on structurally similar compounds (e.g., 3-chloropropane-1,2-diol) to identify trends or outliers .

Data Gaps and Future Directions

  • Ecotoxicological Data : No studies on the compound’s bioaccumulation or soil mobility are available, necessitating tiered testing per OECD guidelines .
  • Reaction Design : Integrate AI-driven platforms (e.g., ICReDD’s computational-experimental feedback loops) to accelerate reaction optimization and reduce trial-and-error approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.